2-(4-butoxyphenyl)-n-hydroxybutanamide
Description
Properties
CAS No. |
15560-24-4 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-N-hydroxybutanamide |
InChI |
InChI=1S/C14H21NO3/c1-3-5-10-18-12-8-6-11(7-9-12)13(4-2)14(16)15-17/h6-9,13,17H,3-5,10H2,1-2H3,(H,15,16) |
InChI Key |
LNAOLPBKJQWTOC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(CC)C(=O)NO |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(CC)C(=O)NO |
Synonyms |
2-(p-Butoxyphenyl)butyrohydroxamic acid |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation for Butoxyphenyl Intermediate
The butoxyphenyl group is introduced via Friedel-Crafts alkylation of phenol with 1-bromobutane in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) is typically employed at 0–5°C to minimize side reactions. The reaction proceeds as follows:
Yields range from 65% to 78%, with purity confirmed by gas chromatography (GC).
Hydroxamic Acid Formation via Hydroxamine Conjugation
The hydroxamic acid moiety is introduced through a two-step process:
-
Acylation : Reaction of 4-butoxyphenylacetic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
-
Nucleophilic Attack : Treatment with hydroxylamine (NH₂OH) in methanol at room temperature, yielding the target compound.
Reaction conditions require strict pH control (pH 7–8) to prevent over-acidification.
Optimization Strategies for Enhanced Yield
Solvent and Temperature Effects
Optimal solvent systems include dichloromethane (DCM) for acylation and methanol-water (9:1) for hydroxylamine conjugation. Elevated temperatures (40–50°C) during acylation improve reaction rates but risk decomposition beyond 60°C.
Table 1: Impact of Solvent on Reaction Yield
| Solvent | Acylation Yield (%) | Hydroxamine Conjugation Yield (%) |
|---|---|---|
| Dichloromethane | 92 | 85 |
| Tetrahydrofuran | 78 | 72 |
| Ethyl Acetate | 65 | 58 |
Catalytic Innovations
Recent studies demonstrate that zeolite-supported catalysts (e.g., H-ZSM-5) reduce side product formation during Friedel-Crafts alkylation, increasing yields to 83%. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining 89% yield.
Analytical Validation and Characterization
Structural Confirmation via NMR Spectroscopy
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) confirms ≥98% purity. Retention time: 6.7 minutes.
Table 2: HPLC Parameters for Purity Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
|---|---|---|---|
| C18 (5 µm, 250 mm) | Acetonitrile:H₂O (70:30) | 1.0 | 254 |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: Alpha-(p-Butoxyphenyl)butanohydroxamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of substituted hydroxamic acids or other derivatives.
Scientific Research Applications
Alpha-(p-Butoxyphenyl)butanohydroxamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its anticancer properties due to its ability to inhibit histone deacetylases (HDACs), which are involved in cell cycle regulation.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-butoxyphenyl)-n-hydroxybutanamide involves its ability to chelate metal ions, particularly iron (Fe) and zinc (Zn). This chelation disrupts the function of metalloenzymes, leading to the inhibition of their activity. In the case of HDAC inhibition, the compound binds to the active site of the enzyme, preventing the deacetylation of histone proteins, which results in altered gene expression and inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Alkoxy-Substituted Phenyl Groups
highlights derivatives of (2S)-2-benzamido-3-(substituted-phenyl)propanoyl amino-3-phenylpropyl acetate, varying in alkoxy chain length and branching (e.g., 4-propan-2-yloxy, 4-pentyloxy, 4-hexyloxy) . Key differences include:
- Branching : The 2-methylpropoxy group introduces steric hindrance, which may disrupt binding to planar enzyme active sites.
- Activity Implications : The target compound’s butoxy group balances lipophilicity and steric accessibility, favoring systemic bioavailability over analogs with longer chains .
Table 1: Alkoxy Chain Impact on Physicochemical Properties
Benzimidazole Derivatives with 4-Butoxyphenyl Groups
describes 2-[(4-butoxyphenyl)methyl]-N,N-diethyl-5-nitro-1H-benzimidazole-1-ethanamine, a structurally distinct compound incorporating a benzimidazole core . Key distinctions:
Chlorophenoxy and Acetylphenyl-Substituted Butanamides
- Acetyl vs. N-Hydroxy : The acetyl group in ’s compound may reduce metabolic clearance compared to the N-hydroxyl group, which is prone to glucuronidation.
Table 2: Substituent Effects on Bioactivity
Research Findings and Implications
- Optimal Chain Length : Butoxy provides a critical balance between solubility and membrane permeability, as seen in HDAC inhibitors where shorter chains improve pharmacokinetics .
- N-Hydroxy vs. Nitro Groups : The N-hydroxyl group’s chelation capacity is advantageous for metalloenzyme inhibition, whereas nitro groups () may confer unintended toxicity .
- Structural Simplicity : The target compound’s smaller size (~265 Da) enhances bioavailability compared to peptide-like analogs in (e.g., 454–468 Da) .
Q & A
Q. What are the key considerations for synthesizing 2-(4-butoxyphenyl)-N-hydroxybutanamide with high purity?
The synthesis typically involves multi-step reactions, including amidation of 4-butoxyphenylacetic acid derivatives and hydroxylation. Critical parameters include:
- Reaction conditions : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation under inert atmospheres .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to remove unreacted precursors and byproducts .
- Impurity profiling : Monitor for intermediates like 2-(4-butoxyphenyl)acetic acid (Impurity A) and ester derivatives using HPLC with UV detection (λ = 254 nm) .
Q. How can researchers validate the structural integrity of this compound?
Employ a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm the presence of the butoxyphenyl group (δ 6.8–7.2 ppm for aromatic protons) and hydroxyamide moiety (δ 9.2–10.1 ppm for -OH) .
- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 265.3 (calculated for C₁₄H₂₁NO₃) .
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to verify purity (>98%) .
Q. What are the stability profiles of this compound under laboratory conditions?
- Thermal stability : Stable at room temperature but degrades above 150°C (TGA data) .
- Photostability : Susceptible to UV-induced decomposition; store in amber vials under nitrogen .
- Hydrolytic stability : Stable in neutral aqueous buffers but hydrolyzes in strong acidic/basic conditions (pH <3 or >10) .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activities of this compound?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. inconsistent cytotoxicity) may arise from:
- Assay variability : Standardize cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Metabolic interference : Perform metabolite profiling (LC-MS/MS) to identify active or inhibitory derivatives .
- Dose-response validation : Use orthogonal assays (e.g., ELISA for cytokine levels vs. MTT for viability) to confirm target specificity .
Q. What advanced analytical methods are recommended for impurity profiling in this compound?
- LC-HRMS : Resolve isobaric impurities (e.g., methyl ester byproducts) with a Q-TOF mass spectrometer (mass accuracy <2 ppm) .
- NMR spectroscopy : ²D-COSY and HSQC can differentiate positional isomers (e.g., para- vs. ortho-substituted phenyl groups) .
- XRD : Confirm crystalline phase purity and detect amorphous contaminants .
Q. How can researchers elucidate the mechanism of action of this compound in enzyme inhibition?
- Kinetic studies : Use Michaelis-Menten assays to determine inhibition constants (Kᵢ) for target enzymes (e.g., COX-2 or HDACs) .
- Docking simulations : Perform molecular docking (AutoDock Vina) with crystal structures (PDB ID: 1CX2 for COX-2) to predict binding modes .
- Mutagenesis : Validate critical residues (e.g., Tyr355 in COX-2) via site-directed mutagenesis and activity assays .
Methodological Guidance Tables
Q. Table 1. Key Analytical Parameters for Purity Assessment
| Parameter | Method | Conditions | Reference |
|---|---|---|---|
| Purity (%) | HPLC-UV | C18, 40°C, 1.0 mL/min, 254 nm | |
| Major Impurities | LC-HRMS | ESI+, 70–1000 m/z, 2 ppm accuracy | |
| Thermal Degradation | TGA-DSC | 10°C/min, N₂ atmosphere |
Q. Table 2. Recommended Biological Assays
| Activity | Assay Type | Key Controls | Reference |
|---|---|---|---|
| Anti-inflammatory | LPS-induced TNF-α (RAW 264.7) | Dexamethasone (10 nM) as positive control | |
| Enzyme Inhibition | Fluorescence-based COX-2 assay | Celecoxib (IC₅₀ = 40 nM) | |
| Cytotoxicity | MTT (HeLa cells) | Cisplatin (IC₅₀ = 5 μM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
